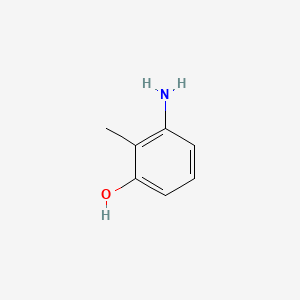

3-Amino-2-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLROJJGKUKLCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201323 | |

| Record name | 2-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53222-92-7 | |

| Record name | 3-Amino-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53222-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053222927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-methylphenol

Abstract: This technical guide provides a comprehensive overview of 3-Amino-2-methylphenol, a versatile chemical intermediate. It details the compound's chemical and physical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document includes a summary of quantitative data, and logical workflows.

Please Note: The initial user query associated this compound with CAS number 53222-92-7. However, extensive database searches confirm that CAS 53222-92-7 is assigned to this compound.[1][2][3][4][5][6][7] This guide will focus on the chemical entity this compound, using the correct CAS number 53222-92-7 for all technical data and references.

Chemical and Physical Properties

This compound, also known as 3-amino-o-cresol, is an organic compound with the molecular formula C7H9NO.[1][2] It presents as a solid at room temperature and is used in various chemical syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53222-92-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C7H9NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Appearance | White Powder / Solid | [7] |

| Melting Point | 129-130 °C | |

| Boiling Point | 221.8 °C | [1] |

| Flash Point | 129 °C | [1] |

| SMILES String | CC1=C(C=CC=C1O)N | [1] |

| InChI Key | FLROJJGKUKLCAE-UHFFFAOYSA-N | [4] |

Synthesis and Reactivity

Logical Workflow for a General Aminophenol Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an aminophenol, which can be conceptually applied to this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications are primarily in the synthesis of more complex molecules.

Intermediate in Dye and Pigment Synthesis

Aminophenols are crucial intermediates in the production of various dyes, including azo dyes and metal-complex dyes.[9][10] The amino and hydroxyl groups of this compound allow for diazotization and coupling reactions to form chromophoric systems.

Pharmaceutical and Agrochemical Synthesis

This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The presence of amino and chloro functional groups in related structures can enhance biological activity, making it a valuable precursor for developing active pharmaceutical ingredients (APIs).[10]

Polymer Chemistry

This compound is used in the production of polyamides, polyesters, polyimides, and other polymers.[11] The bifunctional nature of the molecule (amine and hydroxyl groups) allows it to participate in polymerization reactions.

Biological Research

Some sources suggest that this compound has been investigated for its biological activities. It has been described as a trypsin inhibitor and may have anti-inflammatory properties.[1] It is also noted to inhibit proteases like chymotrypsin and elastase.[1] However, detailed studies and experimental protocols on these activities are not extensively documented in the available literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are proprietary and not widely published. However, based on its applications, one can infer the types of experiments it would be involved in.

General Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates a generalized workflow for the synthesis of an azo dye using an aminophenol like this compound as a precursor.

Caption: A generalized workflow for the synthesis of an azo dye.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][12]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritant | H315: Causes skin irritation |

| Eye Irritant | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE):

-

Dust mask (type N95 or equivalent)

-

Eyeshields

-

Gloves

Conclusion

This compound is a valuable chemical intermediate with a range of applications in the synthesis of dyes, pharmaceuticals, and polymers. Its bifunctional nature makes it a versatile building block for organic chemists. While detailed experimental protocols and in-depth biological studies are not extensively available in the public domain, its established use as a synthetic precursor highlights its importance in chemical and pharmaceutical research and development. Researchers and scientists should handle this compound with appropriate safety precautions due to its irritant properties.

References

- 1. This compound | 53222-92-7 | DCA22292 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 53222-92-7 | this compound - Capot Chemical [capotchem.com]

- 4. 2-Amino-o-cresol | C7H9NO | CID 104448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 53222-92-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 53222-92-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound CAS NO.53222-92-7, CasNo.53222-92-7 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 8. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | 53222-92-7 [amp.chemicalbook.com]

- 12. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

3-Amino-2-methylphenol molecular weight and formula

This guide provides an in-depth look at the chemical properties of 3-Amino-2-methylphenol, a compound of interest for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, also known as 3-amino-o-cresol, is an organic compound with the CAS number 53222-92-7.[1][2] It serves as a valuable intermediate in the synthesis of various dyes and has applications in the pharmaceutical industry.[3]

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₇H₉NO | [1][2][4] |

| Linear Formula | H₂NC₆H₃(CH₃)OH | [2][5] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Melting Point | 129-130 °C | |

| Boiling Point | 221.8 °C | [1] |

| Flash Point | 129 °C | [1] |

Applications and Research Interest

This compound is noted for its role as a trypsin inhibitor, suggesting potential utility in therapeutic areas such as cancer therapy.[1] It has demonstrated inhibitory effects on proteases like trypsin, chymotrypsin, and elastase.[1] Furthermore, it is used in the synthesis of dyes and pharmaceuticals.[3] Research has also pointed to its anti-inflammatory properties.[1]

The following diagram illustrates the key application areas of this compound based on its chemical properties.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or application of this compound are proprietary and vary by laboratory, a general workflow for its use as a chemical intermediate in synthesis is outlined below. This conceptual workflow is not from a specific cited experiment but represents a typical process in a research setting.

References

physical properties of 3-Amino-2-methylphenol

An In-depth Technical Guide on the Physical Properties of 3-Amino-2-methylphenol

Introduction

This compound, also known as 3-amino-o-cresol, is an organic compound with the chemical formula C₇H₉NO.[1] It serves as a valuable intermediate in various chemical syntheses, including the preparation of dyes and pharmaceuticals.[2] For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is crucial for its application in laboratory and industrial settings. This guide provides a detailed overview of the core physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1][3] |

| Molecular Weight | 123.15 g/mol | [1][3][4][5] |

| Appearance | White to Gray to Brown Solid | [6] |

| Melting Point | 129-130 °C | [4][6] |

| Boiling Point | 221.8 °C | [1] |

| Density | ~1.0877 g/cm³ (rough estimate) | [6] |

| Solubility | Insoluble in water and saline; Soluble in ethanol, methanol, and dimethylsulfoxide (DMSO) | [1][6] |

| pKa | 10.36 ± 0.10 (Predicted) | [6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[7]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)[7]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer[7]

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.[7][9]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[8][9]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is then placed in the heating bath (e.g., oil in a Thiele tube) or the heating block of a digital apparatus.[7]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For pure compounds, this range is typically sharp (0.5-1.0°C).[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[11][12]

Apparatus:

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[11][13]

-

Beaker and tripod stand (if using an oil bath)[12]

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid organic compound is placed into a small test tube.[12][13]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[13][14]

-

Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with paraffin oil) or placed in an aluminum heating block.[13][15]

-

Heating: The apparatus is heated slowly and uniformly.[13]

-

Observation and Measurement: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[13] At this point, the heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility is a measure of the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[16]

Apparatus:

-

Spatula[16]

-

Graduated cylinders or pipettes for measuring solvents

-

Vortex mixer or stirring rods

Procedure:

-

Sample and Solvent Measurement: A small, measured amount of this compound (e.g., 25 mg) is placed into a test tube.[17] A measured volume of the solvent to be tested (e.g., 0.75 mL of water, ethanol, or DMSO) is then added.[17]

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) using a spatula for stirring or a vortex mixer to ensure thorough mixing.[16]

-

Observation: After mixing, the tube is allowed to stand, and the contents are observed.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, and hexane) to build a comprehensive solubility profile.[17][18] For compounds with acidic or basic functional groups, solubility in aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) solutions is also tested to provide further information about the compound's chemical nature.[17][19]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of an unknown organic compound such as this compound.

Physical Property Characterization Workflow

References

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 3-氨基-2-甲基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-o-cresol | C7H9NO | CID 104448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. byjus.com [byjus.com]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of 3-Amino-2-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document outlines its core physicochemical properties, detailed experimental methodologies for their determination, and a proposed synthetic pathway.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the characterization and quality control of chemical compounds. The data for this compound is summarized below.

| Property | Value | Source |

| Melting Point | 129-130 °C | |

| Boiling Point | 221.8 °C | [1] |

| ~229.26 °C (estimate) |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of aromatic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for accurate melting point determination using a modern digital apparatus.[2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a clean, dry mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to obtain a preliminary melting range.

-

Accurate Determination: The melting point apparatus is pre-heated to a temperature approximately 10-15 °C below the expected or preliminary melting point. The loaded capillary tube is inserted into the sample holder.

-

The sample is then heated at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the completion of melting. The melting point is reported as this range. For pure this compound, this range is expected to be narrow, within 1-2 °C.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is suspended in a heating bath. The bath is heated gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heating source is then removed, and the bath is allowed to cool slowly.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Proposed Synthetic Workflow

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol. The following diagram illustrates a logical workflow for the synthesis of this compound from its nitro precursor, 2-methyl-3-nitrophenol.

References

An In-depth Technical Guide on the Solubility of 3-Amino-2-methylphenol in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Amino-2-methylphenol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to the absence of precise quantitative solubility data in publicly available literature, this guide summarizes the existing qualitative information and presents a comprehensive, generalized experimental protocol for researchers to determine the exact solubility parameters in their own laboratory settings.

Solubility Profile of this compound

This compound (CAS No. 53222-92-7) is an organic compound utilized in various research and development applications, including as a trypsin inhibitor for potential cancer therapy.[1] For effective use in experimental assays, formulation, and synthesis, understanding its solubility is critical.

Based on available data, this compound exhibits good solubility in both DMSO and ethanol.[1] However, specific quantitative values are not readily found in the literature. The table below summarizes the available qualitative information.

| Solvent | Chemical Formula | Solubility Data | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Dissolves well[1] | A highly polar aprotic solvent, known for its ability to dissolve a wide range of organic compounds. |

| Ethanol | C₂H₅OH | Dissolves well[1] | A polar protic solvent commonly used in pharmaceutical and chemical applications. |

Note: The term "dissolves well" is a qualitative descriptor from the cited source. Researchers should determine the quantitative solubility for their specific experimental conditions (e.g., temperature, purity).

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in DMSO and ethanol, a gravimetric method can be employed. This protocol provides a reliable and straightforward approach to creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given solvent (DMSO or ethanol) at a specific temperature (e.g., 25°C) in mg/mL or mol/L.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol, anhydrous

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Pre-weighed, dry evaporation dishes or watch glasses

-

Vacuum oven or desiccator

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An "excess" means adding enough solid so that undissolved particles remain visible after equilibration.

-

Pipette a precise volume of the chosen solvent (e.g., 5.00 mL of DMSO or ethanol) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the solvent becomes fully saturated with the solute.

-

After the equilibration period, cease agitation and let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Filtration:

-

Carefully draw a known volume of the supernatant (the clear liquid above the settled solid) using a pipette. To avoid disturbing the sediment, it is advisable to draw from the upper portion of the liquid.

-

To ensure no solid particulates are transferred, filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. Record the exact volume of the filtered aliquot.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered saturated solution into a vacuum oven set to a moderate temperature (e.g., 50-60°C) to facilitate the evaporation of the solvent. The temperature should be well below the boiling point of the solute to prevent its degradation or sublimation.

-

Continue heating under vacuum until all the solvent has evaporated and the dish has reached a constant weight.

-

-

Data Analysis and Calculation:

-

Measure the final weight of the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

The solubility can then be calculated using the following formula:

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

To express the solubility in molarity (mol/L), use the molecular weight of this compound (123.15 g/mol ):

Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Amino-2-methylphenol

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-2-methylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the chemical shifts, coupling constants, and integration of the proton signals, alongside a detailed experimental protocol for spectral acquisition. A visual representation of the spin-spin coupling network is also provided to aid in spectral interpretation.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 400 MHz spectrometer. The resulting data are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | ~9.0 (broad) | Singlet (broad) | - | 1H |

| Aromatic H (H6) | 6.78 | Doublet of doublets | Jortho = 7.8, Jmeta = 1.5 | 1H |

| Aromatic H (H4) | 6.65 | Triplet | Jortho = 7.8 | 1H |

| Aromatic H (H5) | 6.45 | Doublet of doublets | Jortho = 7.8, Jmeta = 1.5 | 1H |

| -NH2 | ~4.7 (broad) | Singlet (broad) | - | 2H |

| -CH3 | 2.05 | Singlet | - | 3H |

Experimental Protocol

The following protocol outlines the methodology for acquiring the 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

2.2. NMR Spectrometer and Parameters

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d6

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard 1D proton experiment (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 8278 Hz (20.6 ppm)

-

Reference: The residual solvent peak of DMSO-d6 was used as an internal reference (δ = 2.50 ppm).

Visualization of Spin-Spin Coupling

The spin-spin coupling interactions between the aromatic protons of this compound are visualized in the following diagram. The diagram illustrates the ortho and meta coupling relationships that give rise to the observed splitting patterns in the 1H NMR spectrum.

Caption: Spin-spin coupling network in this compound.

An In-depth Technical Guide to the FTIR Analysis of 3-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-Amino-2-methylphenol. It details the vibrational characteristics of the molecule, outlines experimental protocols for spectral acquisition, and presents the data in a clear, structured format for ease of interpretation and comparison.

Core Analysis: Vibrational Spectroscopy of this compound

This compound is an organic compound featuring a phenol ring substituted with both an amino (-NH₂) and a methyl (-CH₃) group. Its infrared spectrum is characterized by the vibrational modes of these functional groups and the aromatic ring structure. The analysis of these spectral features allows for the confirmation of the compound's identity and an understanding of its molecular structure.

Data Presentation: FTIR Peak Assignments

The following table summarizes the key vibrational frequencies observed in the Attenuated Total Reflectance (ATR) FTIR spectrum of this compound. The assignments are based on established group frequency correlations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3375 - 3100 | N-H and O-H Stretching | Amino (-NH₂) and Phenolic Hydroxyl (-OH) | Strong, Broad |

| 3050 - 3000 | C-H Stretching | Aromatic C-H | Medium |

| 2980 - 2850 | C-H Stretching | Methyl (-CH₃) | Medium to Weak |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Strong |

| 1520 - 1450 | C=C Stretching | Aromatic Ring | Medium to Strong |

| 1470 - 1430 | C-H Bending | Methyl (-CH₃) | Medium |

| 1380 - 1300 | C-O Stretching | Phenolic Hydroxyl (-OH) | Strong |

| 1250 - 1180 | C-N Stretching | Aryl Amine | Medium to Strong |

| 900 - 670 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of this compound requires proper sample preparation and instrument configuration. The following protocol details a standard method for solid-state analysis using ATR-FTIR.

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound, solid

-

Spatula

-

Ethanol or isopropanol for cleaning

-

Lint-free wipes

Instrumentation:

-

FTIR Spectrometer (e.g., Bruker Invenio-R)

-

Attenuated Total Reflectance (ATR) accessory with a diamond crystal (e.g., DurasamplIR II)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with ethanol or isopropanol to remove any residues from previous measurements.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation:

-

Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Spectral Acquisition:

-

Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction to ensure the spectral baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizing the Analysis and Molecular Structure

The following diagrams illustrate the workflow of the FTIR analysis and the key functional groups of this compound.

Caption: Workflow for the FTIR analysis of this compound.

synthesis of 3-Amino-2-methylphenol from 2-methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Amino-2-methylphenol from 2-methyl-3-nitrophenol, a critical transformation for the production of various pharmaceutical intermediates and other fine chemicals. The primary method detailed is the catalytic hydrogenation of the nitro group, a robust and widely utilized reaction in organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis from 2-methyl-3-nitrophenol is a key step that involves the reduction of a nitroaromatic compound to the corresponding aniline. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency, selectivity, and the ease of separation of the heterogeneous catalyst from the reaction mixture.[3][4]

Reaction Overview: Catalytic Hydrogenation

The conversion of 2-methyl-3-nitrophenol to this compound is achieved through catalytic hydrogenation. This process typically employs a noble metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the transfer of hydrogen atoms to the nitro group, leading to its reduction to an amino group, with water as the primary byproduct.[5]

The general transformation is as follows:

2-methyl-3-nitrophenol + H₂ --(Catalyst)--> this compound + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of this compound from 2-methyl-3-nitrophenol via catalytic hydrogenation.[6]

| Parameter | Value |

| Starting Material | 2-methyl-3-nitrophenol |

| Product | This compound |

| Catalyst | 10 wt% Palladium on Carbon (Pd/C) |

| Solvent | Methanol (MeOH) |

| Reactant Quantity | 2.0 g (13.1 mmol) |

| Catalyst Loading | 100 mg |

| Solvent Volume | 50 mL |

| Hydrogen Source | Hydrogen gas (H₂) |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Yield | 1.62 g (99%) |

| Product Appearance | Dark solid |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on a literature procedure.[6]

Materials:

-

2-methyl-3-nitrophenol (2.0 g, 13.1 mmol)

-

10 wt% Palladium on Carbon (Pd/C) catalyst (100 mg)

-

Methanol (MeOH, 50 mL)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methyl-3-nitrophenol (2.0 g, 13.1 mmol) in methanol (50 mL) at room temperature with magnetic stirring.

-

Catalyst Addition: To the solution, carefully add 10 wt% palladium on carbon catalyst (100 mg).

-

Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere and stirred for 24 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Catalyst Removal: Upon completion of the reaction, the palladium on carbon catalyst is removed by filtration through a pad of diatomaceous earth.

-

Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The resulting dark solid, this compound (1.62 g, 99% yield), can be further purified by standard techniques such as recrystallization or column chromatography if required.

Product Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical methods.[6]

-

¹H NMR (CD₃OD, 400 MHz): δ 6.77-6.73 (t, 1H), 6.29-6.27 (d, 1H), 6.22-6.20 (d, 1H), 2.02 (s, 3H).

-

¹³C NMR (CD₃OD, 100 MHz): δ 156.7, 147.5, 127.2, 110.9, 108.8, 106.7, 9.2.

-

High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [M+H]⁺ (C₇H₁₀NO): 124.0757; Found: 124.0759.

Alternative Reduction Methods

While catalytic hydrogenation is a common and effective method, other reducing agents can also be employed for the conversion of nitroarenes to anilines. These methods may be advantageous in specific contexts, such as when certain functional groups that are sensitive to catalytic hydrogenation are present.

-

Stannous Chloride (SnCl₂): The reduction of nitroaromatics using stannous chloride in an acidic medium is a classical method. The general procedure involves dissolving the nitro compound in a suitable solvent like ethanol and then adding a solution of SnCl₂ in concentrated hydrochloric acid.[7]

-

Raney Nickel: Raney Nickel is another active catalyst for the hydrogenation of nitro compounds. It can be used with hydrogen gas or with a hydrogen donor like hydrazine hydrate.[8][9]

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reduction Methods

Caption: Overview of reduction methods for this compound synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 53222-92-7 | DCA22292 | Biosynth [biosynth.com]

- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 6. This compound | 53222-92-7 [amp.chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 9. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]

A Technical Guide to Characterizing the Trypsin Inhibitory Mechanism of Novel Small Molecules: A Hypothetical Case Study of 3-Amino-2-methylphenol

Introduction: The Significance of Trypsin Inhibition

Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion by cleaving peptide chains at the carboxyl side of lysine and arginine residues[2][3]. Its activity is tightly regulated, and uncontrolled trypsin activity is implicated in a variety of pathological conditions, including pancreatitis, inflammation, and certain cancers. Consequently, the discovery and characterization of trypsin inhibitors are of significant interest in drug development. This document outlines a comprehensive approach to elucidating the inhibitory mechanism of a novel small molecule, using 3-Amino-2-methylphenol as a case study.

Proposed (Hypothetical) Mechanism of Action

Based on its chemical structure, this compound could potentially interact with the active site of trypsin. The trypsin active site is characterized by a catalytic triad (Histidine-57, Aspartate-102, and Serine-195) and a specificity pocket (S1 pocket) containing Aspartate-189, which confers specificity for positively charged lysine and arginine residues[2][3]. It is hypothesized that the amino group of this compound could form hydrogen bonds within the S1 pocket, while the phenolic hydroxyl group might interact with residues of the catalytic triad. The methyl group could contribute to hydrophobic interactions within the binding site.

Quantitative Data Summary for Hypothetical Trypsin Inhibition

The following tables represent typical quantitative data that would be generated during the characterization of a novel trypsin inhibitor.

Table 1: In Vitro Inhibitory Potency

| Compound | IC50 (µM) | Method |

| This compound | 15.2 ± 2.1 | BApNA Assay |

| Aprotinin (Control) | 0.007 ± 0.001 | BApNA Assay |

Table 2: Enzyme Inhibition Kinetics

| Compound | Ki (µM) | Mode of Inhibition | Method |

| This compound | 8.5 ± 1.3 | Competitive | Lineweaver-Burk Plot |

Table 3: Biophysical Binding Parameters

| Compound | ka (1/Ms) | kd (1/s) | KD (µM) | Method |

| This compound | 2.1 x 10³ | 1.8 x 10⁻² | 8.6 | Surface Plasmon Resonance |

Detailed Experimental Protocols

This protocol is adapted from standard spectrophotometric assays for trypsin activity[4][5].

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Trypsin Stock Solution: 1 mg/mL bovine pancreatic trypsin in 1 mM HCl. Dilute to a working concentration of 10 µg/mL in Assay Buffer immediately before use.

-

Substrate Solution: 1 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BApNA) in Assay Buffer.

-

Inhibitor Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibition), add 20 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 160 µL of Assay Buffer to each well.

-

Add 10 µL of the trypsin working solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the BApNA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each inhibitor concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This protocol determines the kinetic parameters of trypsin inhibition[6][7][8].

-

Procedure:

-

Perform the enzymatic assay as described in section 4.1, but vary the concentration of the BApNA substrate (e.g., 0.1, 0.2, 0.4, 0.8, 1.0 mM).

-

Run these substrate concentration curves in the absence and presence of at least two different fixed concentrations of this compound (e.g., 5 µM and 10 µM).

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

-

Analyze the plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Calculate the inhibition constant (Ki) from the changes in the apparent Km or Vmax.

-

SPR is used to measure the real-time binding and dissociation of the inhibitor to trypsin[9][10][11].

-

Immobilization:

-

Immobilize bovine trypsin onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Assay:

-

Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the immobilized trypsin surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor surface between injections using a low pH buffer.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizations

Caption: Hypothetical binding of this compound to trypsin's active site.

Caption: Workflow for characterizing a novel trypsin inhibitor.

Caption: Competitive inhibition of the trypsin catalytic cycle.

References

- 1. This compound | 53222-92-7 | DCA22292 | Biosynth [biosynth.com]

- 2. Trypsin - Wikipedia [en.wikipedia.org]

- 3. Trypsin - Proteopedia, life in 3D [proteopedia.org]

- 4. protocols.io [protocols.io]

- 5. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. Kinetics of trypsin inhibition by its specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]

- 9. Screening for enzyme inhibitors by surface plasmon resonance combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Aminomethylphenol Scaffold: A Latent Powerhouse in Oncology Drug Discovery

An In-depth Technical Guide on the Potential Applications of 3-Amino-2-methylphenol and its Congeners in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of this compound in oncology are not yet extensively documented, its chemical structure represents a valuable scaffold with significant potential in the design and synthesis of novel anti-cancer therapeutics. This technical guide explores the latent potential of the aminomethylphenol core, drawing insights from analogous compounds and related chemical structures that have demonstrated promising activity in cancer research. We delve into its prospective role as a key building block for synthesizing targeted therapies, such as kinase inhibitors, and discuss the underlying signaling pathways that could be modulated by its derivatives. This whitepaper serves as a foundational resource for researchers looking to unlock the therapeutic promise of this chemical class.

Introduction: The Untapped Potential of a Versatile Scaffold

This compound is a substituted phenol containing both an amino and a methyl group. While commercially available and utilized in various chemical syntheses, its specific role in anti-cancer drug development has remained largely unexplored in publicly available literature. However, the aminophenol and aminomethylphenol moieties are present in a variety of biologically active molecules, suggesting that this compound could serve as a crucial starting material for the generation of novel compounds with therapeutic value in oncology.

One vendor specification sheet notes that this compound is a trypsin inhibitor that can be used for cancer therapy, as it has been shown to inhibit proteases like trypsin, chymotrypsin, and elastase.[1] This suggests a potential, albeit very general, avenue for its application, as proteases are known to be involved in cancer progression.

This guide will synthesize available information on related aminophenol derivatives to build a case for the future investigation of this compound in cancer research.

The Aminomethylphenol Moiety in Anti-Cancer Agents: A Survey of the Landscape

Although direct evidence is sparse for this compound, a broader look at its structural class reveals a compelling rationale for its investigation.

Analogues with Demonstrated Cytotoxic Activity

Research into novel aminophenol analogues has yielded compounds with significant anti-cancer properties. For instance, a study on p-alkylaminophenols, which share the core aminophenol structure, demonstrated that derivatives with long alkyl chains exhibit potent activity against various cancer cell lines, including breast cancer (MCF-7), adriamycin-resistant breast cancer (MCF-7/AdrR), prostate cancer (DU-145), and leukemia (HL60).[2] The mechanism of action for these compounds was linked to their ability to be incorporated into cancer cells and induce apoptosis.[2]

This highlights a key principle: the aminophenol scaffold can be chemically modified to enhance its cytotoxic potential. The specific substitution pattern of this compound offers unique possibilities for creating a diverse library of derivatives for screening.

A Building Block for Kinase Inhibitors

Many successful targeted cancer therapies are kinase inhibitors, and the aminophenol scaffold is a component of some of these molecules. While not directly using this compound, the synthesis of various kinase inhibitors often involves substituted anilines and phenols. The presence of both a nucleophilic amino group and a phenolic hydroxyl group in this compound makes it a versatile precursor for constructing more complex heterocyclic systems that are common in kinase inhibitors.

Potential Signaling Pathways for Intervention

Given the structural similarities to other bioactive molecules, derivatives of this compound could potentially modulate key signaling pathways implicated in cancer.

The STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, and its signaling pathway is a validated target for cancer therapy. A study on benzyloxyphenyl-methylaminophenol derivatives identified potent inhibitors of the IL-6/STAT3 signaling pathway.[3] This provides a strong indication that the methylaminophenol scaffold can be effectively utilized to design STAT3 inhibitors.

Below is a conceptual diagram illustrating the potential inhibition of the STAT3 pathway by a hypothetical this compound derivative.

Quantitative Data from Analogous Compounds

To illustrate the potential efficacy, the following table summarizes the cytotoxic activities of various aminophenol and aminomethylphenol derivatives against different cancer cell lines, as reported in the literature. It is important to note that these are not derivatives of this compound but serve as examples of the potential of this chemical class.

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| p-Alkylaminophenols | p-Dodecylaminophenol | HL-60 (Leukemia) | Potent (Specific value not provided) | [2] |

| p-Alkylaminophenols | p-Decylaminophenol | MCF-7 (Breast) | Potent (Specific value not provided) | [2] |

| Benzyloxyphenyl-methylaminophenol | Compound 4a | MDA-MB-468 (Breast) | 9.61 µM | [3] |

| Benzyloxyphenyl-methylaminophenol | Compound 4b | IL-6/STAT3 Pathway | 1.38 µM | [3] |

| 3-Aminoisoquinolin-1(2H)-one | Thiazolyl derivative | MDA-MB-468 (Breast) | Growth Percentage: 10.72% | [4] |

| 3-Aminoisoquinolin-1(2H)-one | Thiazolyl derivative | MCF7 (Breast) | Growth Percentage: 26.62% | [4] |

| Aminomethyl eugenol | Benzoxazine derivative | Murine Fibrosarcoma | Reduction in tumor weight | [5] |

Table 1: Cytotoxic and Inhibitory Activities of Selected Aminophenol and Aminomethylphenol Derivatives.

Experimental Protocols: A Roadmap for Investigation

Researchers interested in exploring the potential of this compound can adapt established protocols for the synthesis and biological evaluation of its derivatives.

General Synthesis of N-acylated Derivatives

This protocol describes a general method for the acylation of the amino group of this compound, a common first step in creating a library of derivatives.

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as an acid scavenger.

-

Acylation: Slowly add the desired acyl chloride or anhydride to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

The following workflow illustrates this synthetic process.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Future Directions and Conclusion

The aminomethylphenol scaffold, as exemplified by this compound, holds considerable, yet largely untapped, potential for the development of novel anti-cancer agents. The existing body of research on analogous compounds provides a strong rationale for the systematic investigation of this compound derivatives.

Future research should focus on:

-

Combinatorial Synthesis: Generating a diverse library of this compound derivatives with various substitutions to explore the structure-activity relationship.

-

High-Throughput Screening: Screening this library against a broad panel of cancer cell lines to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most promising derivatives.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in animal models of cancer.

References

- 1. This compound | 53222-92-7 | DCA22292 | Biosynth [biosynth.com]

- 2. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylphenol, also known as 3-hydroxy-2-methylaniline, is a chemical intermediate with applications in various fields, including the synthesis of dyes and pharmaceuticals. Due to its reactive nature, a thorough understanding of its safety profile and proper handling procedures is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the toxicological data, safe handling practices, and emergency procedures related to this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | 3-Hydroxy-2-methylaniline, 2-Amino-o-cresol | [1] |

| CAS Number | 53222-92-7 | |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 129-130 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol, methanol, and dimethylsulfoxide (DMSO). Not soluble in water or saline. | [2] |

Toxicological Profile

This compound presents several toxicological concerns that necessitate careful handling. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. It is also classified as a skin sensitizer. The available toxicological data is summarized in the following sections and tables.

Acute Toxicity

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Classification | Reference(s) |

| LD₅₀ | Rat | Oral | >2000 mg/kg | Not Classified | |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | Not Classified |

Irritation and Sensitization

Table 3: Irritation and Sensitization Data for this compound

| Test | Species | Result | Classification | Reference(s) |

| Skin Irritation | Rabbit | Irritant | Category 2 | |

| Eye Irritation | Rabbit | Serious eye irritation | Category 2 | |

| Skin Sensitization | Mouse | Sensitizer | Category 1 |

Genotoxicity

In vitro studies have indicated some potential for genotoxicity, however, in vivo studies have not shown genotoxic effects.

Table 4: Genotoxicity Data for this compound

| Test | System | Result | Reference(s) |

| Ames Test | S. typhimurium | Positive | |

| In vitro Micronucleus | Mammalian cells | Positive | |

| In vivo Micronucleus | Mouse | Negative |

Metabolism

In vitro studies indicate that this compound undergoes Phase II metabolism, primarily through sulfation and N-acetylation.

Hazard Identification and Classification

Based on the available data, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 5: GHS Classification of this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Experimental Protocols

Detailed methodologies for key toxicological and analytical experiments are provided below. These protocols are based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure.

Methodology:

-

Animal Selection and Acclimatization: Healthy young adult rats are used. They are acclimatized to the laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing to reduce variability in absorption.

-

Dosing: The test substance is administered in a single dose by oral gavage. A range of doses is used across different groups of animals.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Necropsy: All animals (those that die during the study and those sacrificed at the end) undergo a gross necropsy to examine for pathological changes.

-

Data Analysis: The data is analyzed to determine the LD₅₀ value.

Skin Sensitization: Local Lymph Node Assay (OECD 429)

This assay assesses the potential of a substance to cause skin sensitization.

Methodology:

-

Animal Selection: Typically, female CBA/J mice are used.

-

Application of Test Substance: The test substance, in a suitable vehicle, is applied to the dorsum of both ears for three consecutive days.

-

Injection of Radiolabel: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

-

Lymph Node Excision: On day 6, the animals are sacrificed, and the auricular lymph nodes are excised.

-

Cell Suspension and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

-

Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Detection: UV at 275 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards under the specified chromatographic conditions.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if handling large quantities.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Signaling Pathways

The specific intracellular signaling pathways that are activated or inhibited by this compound leading to its toxic effects have not been fully elucidated in the available scientific literature. However, given its classification as a skin sensitizer, it is likely to initiate the Adverse Outcome Pathway (AOP) for skin sensitization. This pathway is a conceptual framework that describes the sequence of key events from the molecular initiating event to the adverse outcome.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization. Adherence to the safety precautions, proper use of personal protective equipment, and knowledge of emergency procedures are essential for minimizing the risks associated with its use in a research and development setting. Further research is needed to fully elucidate the specific mechanisms of toxicity, including the signaling pathways involved.

References

The Biological Frontier of 3-Amino-2-methylphenol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds, ubiquitous in nature and synthesis, represent a cornerstone in the development of therapeutic agents. Among these, aminophenols and their derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide delves into the biological landscape of derivatives of 3-amino-2-methylphenol, a versatile scaffold for generating novel bioactive molecules. While specific research on this compound derivatives is an emerging field, this document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of closely related aminophenol derivatives, primarily focusing on Schiff bases and azo dyes. This guide aims to equip researchers with the foundational knowledge and methodologies to explore the therapeutic potential of this promising class of compounds.

I. Synthesis of Bioactive this compound Derivatives

The chemical versatility of the this compound scaffold, with its reactive amino and hydroxyl groups, allows for the synthesis of a diverse array of derivatives. Two of the most explored classes with significant biological activities are Schiff bases and azo dyes.

A. Schiff Base Derivatives

Schiff bases, characterized by an azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of this compound, the amino group serves as the nucleophile, reacting with various aromatic or heterocyclic aldehydes to yield the corresponding Schiff base derivatives.

General Synthetic Protocol for Schiff Base Synthesis:

A common method for synthesizing Schiff base derivatives of aminophenols involves the following steps:

-

Dissolution of Reactants: An equimolar amount of the aminophenol (e.g., this compound) is dissolved in a suitable solvent, such as ethanol or methanol.

-

Addition of Aldehyde/Ketone: To this solution, an equimolar amount of the desired aldehyde or ketone, also dissolved in the same solvent, is added dropwise with constant stirring.

-

Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, may be added to the reaction mixture to facilitate the condensation.

-

Reflux: The reaction mixture is then refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate (the Schiff base) is collected by filtration. The product is then washed with a cold solvent and can be further purified by recrystallization from a suitable solvent like ethanol.[1][2]

B. Azo Dye Derivatives

Azo dyes, containing the characteristic azo linkage (-N=N-), are another important class of derivatives. They are typically synthesized via a diazotization-coupling reaction. The amino group of this compound can be diazotized and then coupled with various aromatic or heterocyclic compounds to form a wide range of azo dyes.

General Synthetic Protocol for Azo Dye Synthesis:

The synthesis of azo dyes from aminophenols generally follows these steps:

-

Diazotization: The aminophenol is dissolved in a mineral acid (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise to the aminophenol solution with constant stirring to form the diazonium salt.

-

Coupling Reaction: The freshly prepared diazonium salt solution is then slowly added to a cooled alkaline solution of the coupling agent (e.g., a phenol, naphthol, or aromatic amine) with vigorous stirring.

-

Precipitation and Isolation: The azo dye precipitates out of the solution. The precipitate is then collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from an appropriate solvent.

II. Biological Activities of Aminophenol Derivatives

Derivatives of aminophenols have demonstrated a wide array of biological activities, with antimicrobial and anticancer properties being the most extensively studied.

A. Antimicrobial Activity

Schiff bases and azo dyes derived from various aminophenols have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group in Schiff bases, which can interfere with microbial cell wall synthesis or protein function. For azo dyes, their planar structure and ability to intercalate with DNA are thought to contribute to their antimicrobial effects.

Table 1: Representative Antimicrobial Activity of Aminophenol Derivatives (MIC in µg/mL)

| Compound Type | Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| Naphtholic Azo Dye | Azo Dye | Salmonella typhi | 125 | [3] |

| Phenolic Azo Dye | Azo Dye | Escherichia coli | 62.5 | [3] |

| Phenolic Azo Dye | Azo Dye | Staphylococcus aureus | 62.5 | [3] |

| Phenolic Azo Dye | Azo Dye | Candida albicans | 125 | [3] |

Note: The data presented is for aminophenol derivatives in general, as specific quantitative data for this compound derivatives is limited in the reviewed literature.

B. Anticancer Activity

The cytotoxic effects of aminophenol derivatives against various cancer cell lines have been a major focus of research. Schiff bases, in particular, have shown potent anticancer activity, with their mechanism often involving the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Metal complexes of these Schiff bases have also demonstrated enhanced cytotoxic effects compared to the free ligands.

Table 2: Representative Anticancer Activity of Aminophenol Derivatives (IC50 in µM)

| Compound Type | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Base | Aminophenol Derivative | HeLa (Cervical Cancer) | 2.517 µg/mL | [4] |

| Schiff Base | Aminophenol Derivative | MCF-7 (Breast Cancer) | 44.12 | [4] |

| Schiff Base | Aminophenol Derivative | HCT-116 (Colon Carcinoma) | - | [5] |

| Schiff Base Pd(II) Complex | Metal Complex | HCT-116 (Colon Carcinoma) | 4.10 µg/mL | [5] |

| Schiff Base | Aminophenol Derivative | Eca-109 (Esophageal Cancer) | 23.95 ± 2.54 | [6] |

Note: The data presented is for aminophenol derivatives in general, as specific quantitative data for this compound derivatives is limited in the reviewed literature.

III. Experimental Protocols for Biological Evaluation

A. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[7][8][9][10]

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial inoculum.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates using a sterile cork borer.

-

Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent (like DMSO), is added to each well. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

B. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Protocol:

-